Product packaging for 3-Methylcytidine(Cat. No.:CAS No. 2140-64-9)

3-Methylcytidine

Numéro de catalogue: B1283190
Numéro CAS: 2140-64-9
Poids moléculaire: 257.24 g/mol
Clé InChI: RDPUKVRQKWBSPK-ZOQUXTDFSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Overview of RNA Modifications and the Epitranscriptome

The central dogma of molecular biology has long focused on the flow of genetic information from DNA to RNA to protein. However, this is an oversimplification. The functionality of RNA molecules is vastly expanded through a diverse array of chemical modifications that occur after transcription. cd-genomics.comcam.ac.ukresearchgate.net These modifications, collectively termed the "epitranscriptome," introduce a layer of regulatory complexity to gene expression that is crucial for a wide range of biological processes. frontiersin.orgwikipedia.orgfrontiersin.org With over 170 distinct RNA modifications identified to date, the epitranscriptome represents a dynamic and critical area of study in molecular biology. cam.ac.ukprecisionmedicineforum.com These modifications are not merely decorative; they are installed, removed, and interpreted by a dedicated machinery of enzymes—"writers," "erasers," and "readers"—that collectively fine-tune the function of RNA molecules. researchgate.netoup.com

Significance of RNA Modifications in Gene Expression Regulation

RNA modifications are not static marks; they are dynamic and can be reversed, allowing for rapid cellular responses to changing conditions. researchgate.netfrontiersin.org These chemical alterations can influence virtually every aspect of an RNA molecule's life cycle, from its processing and transport to its stability and translation. researchgate.netfrontiersin.orgnih.gov For instance, modifications can alter the charge, base-pairing potential, and secondary structure of RNA, thereby affecting its interactions with proteins and other nucleic acids. nih.gov This intricate regulatory network ensures the proper functioning of cellular processes and is essential for normal development. cam.ac.ukfrontiersin.org Dysregulation of RNA modifications has been implicated in a variety of human diseases, including cancer, cardiovascular diseases, and neurological disorders, highlighting their profound physiological importance. frontiersin.org

3-Methylcytidine as a Key Constituent of the Epitranscriptome

Among the myriad of known RNA modifications, this compound (m3C) has emerged as a significant player in the epitranscriptome. researchgate.net This modification, characterized by the addition of a methyl group to the third nitrogen of the cytosine base, is found in various RNA species, including transfer RNA (tRNA), ribosomal RNA (rRNA), and messenger RNA (mRNA). frontiersin.orgoup.com While initially identified in tRNA and rRNA, the discovery of m3C in mRNA has opened new avenues for understanding its role in gene expression regulation. nih.govnih.gov As a component of the epitranscriptome, m3C contributes to the fine-tuning of gene expression and is considered a marker of this regulatory landscape. researchgate.net Its presence and dynamic regulation suggest a crucial role in cellular function and a potential link to disease states. biorxiv.orgmedchemexpress.com

Historical Context of this compound Discovery

The journey to understanding this compound began with the broader exploration of modified nucleosides in RNA. The initial discovery of m3C was in the context of total RNA from various species. oup.com For a considerable time, the study of m3C was largely focused on its presence and function within tRNA and rRNA, where it is more abundant. scholarsresearchlibrary.com A significant advancement in the field was the identification of the enzymes responsible for m3C formation. In Saccharomyces cerevisiae, Trm140 was the first enzyme identified to synthesize m3C in tRNA. nih.gov Later, in fission yeast, a second enzyme, Trm141, was found to be involved, suggesting a more complex regulatory mechanism than initially thought. nih.govnih.gov A pivotal moment in m3C research was the recent discovery of its existence in mammalian mRNA, a finding that significantly expanded the potential functional roles of this modification. nih.govnih.govresearchgate.net This discovery was coupled with the identification of the "writer" enzymes in mammals: METTL2 and METTL6 for tRNA, and METTL8 for mRNA, providing the first concrete evidence for distinct m3C methyltransferases for different RNA substrates. nih.govnih.govresearchgate.net

Definition and Structural Features of this compound (m3C)

This compound (m3C) is a post-transcriptional modification of the ribonucleoside cytidine (B196190). Structurally, it is defined by the addition of a methyl group at the N3 position of the cytosine base. frontiersin.orgbiorxiv.org This seemingly simple modification has profound implications for the properties of the cytidine base. The N3 position is directly involved in Watson-Crick base pairing with guanosine (B1672433). Consequently, the presence of the methyl group at this position is expected to disrupt the canonical C:G base pair, thereby altering the secondary and tertiary structure of the RNA molecule. biorxiv.org This structural disruption can, in turn, affect the stability of the RNA duplex and the fidelity of processes like reverse transcription. biorxiv.org

Table 1: Structural and Chemical Properties of this compound

PropertyValue
Chemical Formula C10H15N3O5
IUPAC Name 4-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-methyl-1,2-dihydropyrimidin-2-one
Modification Type Base Methylation
Affected Nucleoside Cytidine
Position of Methylation N3 of the cytosine ring

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H15N3O5 B1283190 3-Methylcytidine CAS No. 2140-64-9

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-imino-3-methylpyrimidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O5/c1-12-6(11)2-3-13(10(12)17)9-8(16)7(15)5(4-14)18-9/h2-3,5,7-9,11,14-16H,4H2,1H3/t5-,7-,8-,9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDPUKVRQKWBSPK-ZOQUXTDFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=N)C=CN(C1=O)C2C(C(C(O2)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C(=N)C=CN(C1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2140-64-9
Record name 3-Methylcytidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2140-64-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Methylcytidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002140649
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Methylcytidine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0240577
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Occurrence and Distribution of 3 Methylcytidine in Cellular Rnas

Localization of 3-Methylcytidine in Transfer RNA (tRNA)

Transfer RNA (tRNA) is a class of RNA molecules rich in post-transcriptional modifications, and this compound is frequently observed within these molecules. goettingen-research-online.de Its presence is not random, with specific positions being consistently methylated.

Specificity at Position 32 (m3C32) in the Anticodon Loop

The most prominent and well-documented location of this compound in tRNA is at position 32 (C32), which is situated in the anticodon loop. researchgate.netoup.com This modification, denoted as m3C32, is conserved across eukaryotes. researchgate.net

The m3C32 modification does not occur in all tRNAs but is specific to certain isoacceptors. In both yeast and higher eukaryotes, m3C32 is consistently found in cytoplasmic tRNAs for Serine (tRNA Ser) and Threonine (tRNA Thr). oup.comnih.gov In mammals, the repertoire of tRNAs with m3C32 expands to include a subset of Arginine tRNA isoacceptors, specifically tRNA-Arg(CCU) and tRNA-Arg(UCU). nih.govnih.govbiorxiv.org

Table 1: tRNA Isoacceptors with m3C32 Modification

tRNA Isoacceptor Organism/Cellular Compartment Reference
tRNASer Eukaryotes (cytoplasmic) oup.comnih.gov
tRNAThr Eukaryotes (cytoplasmic) oup.comnih.gov
tRNAArg(CCU) Mammals (cytoplasmic) nih.govnih.govbiorxiv.org
tRNAArg(UCU) Mammals (cytoplasmic) biorxiv.org
mt-tRNASer(UCN) Mammals (mitochondrial) oup.combiorxiv.org
mt-tRNAThr Mammals (mitochondrial) oup.combiorxiv.org

The presence of m3C32 in the anticodon loop has significant implications for tRNA structure and, consequently, its function in translation. The methylation at the N3 position of cytosine introduces a positive charge and disrupts the canonical Watson-Crick base pairing with guanosine (B1672433). goettingen-research-online.debiorxiv.org This modification is hypothesized to play a role in stabilizing the anticodon loop's conformation. researchgate.net Studies have shown that m3C32 can interact with the nucleotide at position 38, contributing to the maintenance of the anticodon loop structure, which is critical for decoding accuracy during protein synthesis. researchgate.net The absence of m3C32 has been demonstrated to impair both cytoplasmic and mitochondrial translation, highlighting its importance in ensuring translational fidelity and efficiency. goettingen-research-online.deresearchgate.net

tRNA Isoacceptor Specificity (e.g., tRNA Ser, tRNA Thr, tRNA Arg)

Presence in Other tRNA Regions (e.g., Variable Loop, Position 20 of elongator tRNAMet)

While position 32 is the primary site of m3C modification, it has also been identified in other regions of specific tRNA molecules. In mammals, m3C is found at position 47d within the long variable arm of tRNASer and tRNALeu(CAG). oup.comnih.gov Additionally, this modification is present at position 20 in the D-loop of elongator tRNAMet in mammals. oup.comnih.gov

Mitochondrial tRNA Modifications

The occurrence of this compound is not limited to cytoplasmic tRNAs. In mammalian mitochondria, m3C is found at position 32 of mitochondrial tRNAThr and tRNASer(UCN). oup.combiorxiv.org The formation of m3C in these mitochondrial tRNAs is catalyzed by the enzyme METTL8. biorxiv.orgnih.gov The loss of this modification in mitochondrial tRNAs has been linked to alterations in their structure and can impair mitochondrial translation. goettingen-research-online.debiorxiv.org

Identification of this compound in Messenger RNA (mRNA)

The existence of this compound in messenger RNA (mRNA) has been a topic of scientific investigation, with initial findings suggesting its presence. nih.gov Mass spectrometric analyses of poly(A)-enriched RNA from human and mouse cells detected m3C, providing the first evidence for this modification in mRNA. goettingen-research-online.denih.gov The enzyme METTL8 has been identified as an mRNA m3C writer, responsible for installing this modification. nih.gov However, the abundance of m3C in mRNA is considered to be significantly lower than in tRNA. oup.com

Subsequent research using advanced sequencing techniques has provided more detailed insights into the distribution of m3C in mRNA. These studies have shown that m3C sites are not randomly distributed but are enriched in the 3' untranslated regions (3' UTRs) of mRNAs. oup.com The presence of m3C in these regions has been associated with mRNA degradation, suggesting a role for this modification in regulating mRNA stability. oup.com It has also been noted that m3C methylation in mRNA is dynamic and can respond to cellular stress conditions such as hypoxia. oup.com

Distribution in mRNA (e.g., 3' Untranslated Region (UTR))

Recent advancements in high-throughput sequencing and mass spectrometry have enabled the identification and mapping of this compound (m3C) in messenger RNA (mRNA). nih.govoup.com Studies have revealed that m3C is not randomly distributed but shows enrichment in specific regions of mRNA transcripts. A significant proportion of m3C sites are found to be concentrated in the 3' untranslated region (3' UTR) of mRNAs. researchgate.netresearchgate.netoup.com This localization suggests a potential role for m3C in post-transcriptional gene regulation, as 3' UTRs are known to be critical hubs for controlling mRNA stability, translation, and localization. nih.gov

Controversies and Current Understanding of mRNA m3C Presence

The existence and prevalence of this compound (m3C) in messenger RNA (mRNA) have been subjects of scientific debate. goettingen-research-online.de Early suggestions of m3C in mRNA came from mass spectrometric analyses of poly(A)-enriched RNA fractions. goettingen-research-online.de However, initial transcriptome-wide mapping techniques, such as those involving chemical cleavage followed by next-generation sequencing, did not corroborate these findings, failing to identify specific m3C sites in mRNA. goettingen-research-online.deoup.com

This discrepancy led to a period of uncertainty regarding the authenticity of mRNA m3C. A significant challenge in detecting m3C in mRNA is its relatively low abundance compared to its prevalence in transfer RNA (tRNA), where it is found at levels approximately 1000-fold higher. nih.govoup.com This vast difference in concentration raises the possibility of contamination from m3C-rich tRNA fragments during mRNA purification, which could lead to false-positive results. nih.gov

However, more recent and sensitive methods have provided stronger evidence for the presence of m3C in mRNA. nih.gov One study systematically purified poly(A)-containing mRNA through multiple steps, including size-exclusion chromatography to remove small RNAs and affinity purification to eliminate ribosomal RNA (rRNA), and consistently detected m3C. nih.gov The progressive enrichment of m3C at each purification stage strongly suggested that it is an intrinsic modification of mRNA. nih.gov Furthermore, the development of m3C-specific immunoprecipitation followed by sequencing (m3C-IP-seq) has enabled the comprehensive profiling of m3C sites in mRNAs at single-nucleotide resolution. oup.comresearchgate.net These studies have not only confirmed the existence of m3C in mRNA but have also identified the methyltransferase METTL8 as the "writer" enzyme responsible for this modification. nih.govresearchgate.net

While the presence of m3C in mRNA is now more widely accepted, its precise functions are still being actively investigated. The discovery that METTL8-mediated m3C modification is associated with mRNA degradation suggests a role in regulating gene expression. researchgate.netnih.gov

Detection in Ribosomal RNA (rRNA)

While this compound (m3C) is a well-established modification in transfer RNA (tRNA), its presence in ribosomal RNA (rRNA) has been a topic of investigation with some conflicting findings. oup.comoup.com Some early studies and databases have suggested the existence of m3C in rRNA. oup.com However, more recent and highly specific mapping techniques have cast doubt on its widespread presence in this type of RNA.

One of the major challenges in definitively identifying m3C in rRNA is the potential for contamination from other RNA species, particularly tRNAs, which are exceptionally rich in this modification. nih.gov During the purification of rRNA, it is crucial to eliminate any contaminating RNA fragments to avoid false-positive signals.

A study employing a technique called Hydrazine-Aniline Cleavage sequencing (HAC-seq), which is specifically designed to map m3C at single-nucleotide resolution, analyzed rRNA-depleted total RNAs from human cells. oup.com The results from this study indicated that tRNAs are the predominant, if not the only, RNA species with high levels of m3C modification. oup.com This method did not detect significant m3C signals in rRNA. oup.com

Conversely, another study using m3C immunoprecipitation and sequencing (m3C-IP-seq) did report the detection of m3C in rRNAs. oup.com However, it is important to consider that immunoprecipitation-based methods can sometimes pull down RNA-RNA hybrids or protein-RNA complexes, which might introduce ambiguity.

Therefore, while the possibility of m3C in rRNA cannot be entirely ruled out, the current evidence suggests that if it is present, it is likely at a much lower stoichiometry compared to its abundance in tRNA. Further research using multiple, highly specific detection methods will be necessary to conclusively determine the extent and functional significance of m3C in ribosomal RNA.

Detection in Long Noncoding RNAs (lncRNAs)

The exploration of this compound (m3C) has extended to long noncoding RNAs (lncRNAs), a diverse class of RNA molecules that play regulatory roles in various cellular processes. Recent studies utilizing advanced techniques have provided evidence for the presence of m3C in lncRNAs. oup.comresearchgate.netnih.gov

A key method in this discovery has been m3C immunoprecipitation followed by sequencing (m3C-IP-seq). oup.comresearchgate.net This technique allows for the enrichment and subsequent identification of RNA fragments containing the m3C modification. Through m3C-IP-seq, researchers have been able to profile m3C sites not only in messenger RNAs (mRNAs) but also in lncRNAs. oup.comresearchgate.net

The presence of m3C in lncRNAs has been shown to be dependent on the methyltransferase METTL8, specifically a nuclear isoform of this enzyme. oup.comresearchgate.net This finding is significant as it identifies the "writer" responsible for depositing this chemical mark on lncRNAs, providing a molecular basis for its regulation.

The functional implications of m3C in lncRNAs are still an emerging area of research. However, given the diverse roles of lncRNAs in gene regulation, it is plausible that m3C modification could influence their structure, stability, or interactions with other molecules, thereby modulating their regulatory functions. The discovery of m3C in lncRNAs opens up new avenues for investigating the epitranscriptomic regulation of these important noncoding RNAs.

Presence in Viral RNAs

The modification of viral RNA by cellular enzymes is an emerging area of research, and this compound (m3C) has been identified in the RNA of several viruses. nsf.govbiorxiv.org This modification is not encoded by the viral genome itself but is added post-transcriptionally by host cell machinery.

Studies have detected m3C in the virions of Zika virus (ZIKV), Hepatitis C virus (HCV), and Dengue virus (DENV), as well as in cells infected with these viruses. nsf.govbiorxiv.org The presence of m3C in these viral RNAs suggests that the host's RNA modification machinery recognizes and acts upon viral transcripts.

The functional consequences of m3C modification on viral RNA are a subject of ongoing investigation. One hypothesis is that this modification could be a mechanism for the host cell to modulate viral gene expression and replication. nsf.gov The methylation at the N3-position of cytidine (B196190) can disrupt Watson-Crick base pairing, potentially leading to increased mutation rates during reverse transcription for viruses that undergo this process. biorxiv.org This could be a double-edged sword, potentially benefiting the virus by promoting genetic diversity and adaptation, or being detrimental by causing an accumulation of deleterious mutations. biorxiv.org

Furthermore, the discovery that the enzyme ALKBH3 can demethylate m3C adds another layer of complexity. nsf.govbiorxiv.org This "eraser" enzyme could reverse the modification, potentially restoring the original base-pairing fidelity and influencing viral replication cycles. biorxiv.org The interplay between the "writer" enzymes that add m3C and the "eraser" enzymes that remove it could represent a dynamic regulatory mechanism influencing the outcome of viral infection.

The presence of m3C in viral RNAs highlights the intricate interactions between viruses and their host cells at the level of the epitranscriptome. Further research in this area may uncover novel therapeutic targets for antiviral drug development. nsf.govbiorxiv.org

Enzymology of 3 Methylcytidine Modification: Writers and Erasers

Methyltransferases (Writers) of 3-Methylcytidine

In eukaryotes, the m3C modification is primarily found at position 32 (m3C32) in the anticodon loop of specific tRNAs, including those for threonine, serine, and arginine. oup.com The enzymes responsible for catalyzing the formation of m3C are part of the Methyltransferase-Like (METTL) protein family, which utilize S-adenosyl methionine (SAM) as a methyl group donor. nih.govresearchgate.net In mammals, three distinct enzymes—METTL2A, METTL2B, and METTL6—have been identified as the primary writers of m3C in tRNA. oup.comnih.govnih.gov An additional enzyme, METTL8, was initially thought to modify mRNA but has more recently been identified as a mitochondrial protein that modifies mitochondrial tRNAs. researchgate.netnih.govoup.com

Human and Mammalian METTL Proteins

The discovery that multiple enzymes are involved in m3C formation in mammals points to a complex system of substrate recognition and regulation. researchgate.netnih.gov While in budding yeast a single enzyme, Trm140, is responsible for m3C32 modification of both tRNA-Thr and tRNA-Ser, mammals have evolved a more specialized system with multiple enzymes. oup.comnih.gov METTL2A and METTL2B are close homologs, while METTL6 is responsible for a distinct subset of tRNAs. oup.comnih.gov These enzymes are primarily located in the cytoplasm, where they perform their functions on tRNA. oup.com

Human METTL2A and METTL2B are encoded by two different genes and their protein sequences are nearly identical, differing by only six amino acids. oup.com Both are homologs of the mouse Mettl2 and are responsible for m3C32 formation in tRNA-Threonine and a subset of tRNA-Arginine isoacceptors. oup.comnih.govuniprot.org Specifically, METTL2 has been shown to modify tRNA-Thr isoacceptors and tRNA-Arg(CCU). nih.govuniprot.org Despite their high sequence similarity, in vitro studies have revealed that METTL2A possesses robust methyltransferase activity, whereas METTL2B exhibits significantly lower activity. oup.comnih.gov A comprehensive analysis in human cells confirmed that METTL2A/2B are primarily responsible for modifying tRNA-Arginine and tRNA-Threonine families. nih.gov

Table 1: Substrate Specificity of Human m3C tRNA Methyltransferases

Enzyme Primary tRNA Substrates Cellular Location
METTL2A tRNA-Thr, tRNA-Arg Cytoplasm
METTL2B tRNA-Thr, tRNA-Arg (low activity) Cytoplasm

| METTL6 | tRNA-Ser | Cytoplasm |

The mechanism by which METTL2A distinguishes its specific tRNA substrates is intricate and involves key features within the tRNA's anticodon loop. For the modification of tRNA-Thr, the presence of a guanosine (B1672433) at position 35 (G35) and a N6-threonylcarbamoyladenosine modification at position 37 (t6A37) are crucial prerequisites for METTL2A activity. oup.comnih.gov However, these elements alone are not sufficient, indicating that other structural or sequence determinants within the tRNA are also necessary for efficient recognition and catalysis. oup.com For tRNA-Arg, the t6A37 modification is not enough to facilitate methylation by METTL2A alone, pointing to the need for additional cofactors for substrate targeting. nih.gov

The specificity of METTL2 for certain tRNA-Arginine isoacceptors is achieved through its interaction with a protein cofactor. biorxiv.org Research has shown that human METTL2 (both METTL2A and METTL2B) forms a stable complex with the DALR anticodon binding domain-containing 3 (DALRD3) protein. biorxiv.orggenscript.comnih.gov The DALRD3 protein is essential for recognizing and targeting specific arginine tRNAs—namely tRNA-Arg(CCU) and tRNA-Arg(UCU)—for m3C modification by the METTL2 enzyme. genscript.comuniprot.orgresearchgate.net The formation of the METTL2-DALRD3 complex significantly enhances the binding of METTL2A/B to these specific arginine tRNAs. biorxiv.org Consequently, human cells deficient in DALRD3 show an almost complete loss of the m3C modification in tRNA-Arg species, highlighting the critical role of this cofactor in substrate selection. genscript.comnih.gov

In the mammalian system, the m3C32 modification of tRNA-Serine is handled by a separate enzyme, METTL6. nih.govnih.gov METTL6 is an S-adenosyl-L-methionine-dependent methyltransferase that specifically catalyzes the formation of m3C at position 32 of tRNA-Ser isoacceptors, including tRNA-Ser(UGA) and tRNA-Ser(GCU). nih.govuniprot.org Unlike METTL2A, the activity of METTL6 does not appear to depend on the t6A37 modification. Instead, key determinants for its substrate recognition are found in the anticodon loop and the long variable arm characteristic of serine tRNAs. oup.comnih.gov However, there is some functional overlap, as the complete loss of m3C32 on tRNA-Ser-GCT isodecoders is only seen when METTL2A/2B and METTL6 are all deleted, suggesting some redundancy. nih.gov

The efficiency and specificity of METTL6 are greatly enhanced through its interaction with another key protein in tRNA metabolism: seryl-tRNA synthetase (SerRS). researchgate.netresearchgate.net Multiple studies have confirmed that METTL6 interacts with SerRS and that this interaction is dependent on the presence of RNA, likely their common tRNA-Ser substrate. oup.combiorxiv.org Cryo-electron microscopy structures have revealed that SerRS acts as a substrate selection factor for METTL6, helping to coordinate the tRNA in the interface between the two proteins. researchgate.netbiorxiv.orgrcsb.org This interaction augments the methylation activity of METTL6, and direct contact between the two proteins is necessary for the efficient methylation of tRNA-Ser. researchgate.netresearchgate.netbiorxiv.orgrcsb.org This cooperative mechanism ensures the correct modification of the proper tRNA substrates. oup.com

Table 2: Compound Names Mentioned

Compound Name Abbreviation
This compound m3C
S-adenosyl methionine SAM
N6-threonylcarbamoyladenosine t6A
Substrate Recognition Mechanisms
METTL8: mRNA and Mitochondrial tRNA Specificity

Methyltransferase-like 8 (METTL8) has been identified as a key S-adenosyl-L-methionine (SAM)-dependent methyltransferase responsible for m3C modification. uniprot.orguniprot.org Research has pointed to METTL8 having a dual role, with specificity for both messenger RNA (mRNA) and mitochondrial transfer RNA (mt-tRNA). biorxiv.orgoup.com Initially, METTL8 was reported to be the "writer" enzyme for m3C in mammalian mRNA. researchgate.netacs.org However, subsequent and extensive research has robustly identified METTL8 as a mitochondrial matrix protein that is responsible for installing m3C at position 32 (m3C32) in human mitochondrial tRNA(Thr) and tRNA(Ser)(UCN). nih.govmbexc.denih.govnih.gov

The apparent discrepancy in METTL8's function and localization is explained by the existence of multiple protein isoforms generated through alternative splicing of the METTL8 gene. maayanlab.cloudnih.govoup.com This mechanism allows for distinct subcellular localizations and, consequently, different substrate targets. oup.comnih.gov While the role of METTL8 in modifying mt-tRNA is well-established and critical for mitochondrial translation and respiratory chain activity, its function as an mRNA methyltransferase is less clear, with some studies noting that further evidence is required to confirm this activity in vivo. uniprot.org

Alternative Splicing and Subcellular Localization of METTL8 Isoforms

The human METTL8 gene undergoes complex alternative mRNA splicing, giving rise to several protein isoforms. oup.com The two most studied isoforms are METTL8-Iso1 and METTL8-Iso4, which have distinct subcellular localizations and functions. oup.comnih.gov

METTL8-Iso1 : This is the longest isoform and contains an N-terminal mitochondrial targeting sequence (MTS) that directs it to the mitochondrial matrix. oup.combiorxiv.org This localization is consistent with its primary role as the methyltransferase for mitochondrial tRNAs. nih.govnih.gov

METTL8-Iso4 : This isoform lacks the N-terminal MTS and is instead localized to the nucleolus. oup.comnih.gov Its presence in the nucleolus has been linked to a potential role in R-loop biogenesis. nih.govoup.com Studies have shown that METTL8-Iso4 is inactive in generating m3C32, a function attributed to the absence of the N-terminal extension which contains residues critical for modification. researchgate.net

The differential localization of these isoforms provides a clear molecular basis for how METTL8 can be involved in processes within separate cellular compartments—the mitochondria and the nucleolus. oup.com

METTL8 IsoformN-Terminal FeatureSubcellular LocalizationPrimary Function
METTL8-Iso1 Contains Mitochondrial Targeting Sequence (MTS)Mitochondrial MatrixCatalyzes m3C32 in mt-tRNA(Thr) and mt-tRNA(Ser)(UCN) nih.govoup.comnih.gov
METTL8-Iso4 Lacks MTSNucleolusInactive for m3C32 generation; potential role in R-loop biogenesis oup.comnih.govresearchgate.net
Substrate Recognition in Mitochondrial tRNAs (e.g., tRNA(Thr), tRNA(Ser)(UCN))

METTL8 achieves its specificity for mt-tRNA(Thr) and mt-tRNA(Ser)(UCN) by recognizing key determinants within the anticodon stem-loop (ASL) of these tRNAs. nih.govnih.gov Research using in vivo crosslinking and in vitro methylation assays has revealed that METTL8 interacts with the ASL of many mitochondrial tRNAs but only displays robust methylation activity on its specific substrates. nih.gov

The crucial recognition elements are a combination of specific nucleotides at positions 34 and 35 and the presence of a modification at position 37. nih.govmbexc.denih.gov The concomitant presence of U34G35 and a modified adenosine (B11128) at position 37 (t6A37 or (ms2)i6A37) in the ASL serves as a unique signature, allowing METTL8 to distinguish its targets from other mitochondrial tRNAs. nih.govmbexc.denih.gov For instance, the methylation of hmtRNA(Thr) requires the G35 determinant. oup.com METTL8 also interacts with mitochondrial seryl-tRNA synthetase (SARS2), an interaction that is specific to METTL8 and modestly enhances its modification activity. biorxiv.orgoup.comresearchgate.net

SubstrateKey Recognition Elements in Anticodon Stem-Loop
mt-tRNA(Thr) U34, G35, and t6A37 modification nih.govmbexc.denih.gov
mt-tRNA(Ser)(UCN) U34, G35, and (ms2)i6A37 modification nih.govmbexc.denih.gov
Interplay with Other Modifications (e.g., t6A37, i6A37)

The activity of METTL8 is intricately linked with the presence of other post-transcriptional modifications on its tRNA substrates, particularly at position 37. oup.com The modifications N6-threonylcarbamoyladenosine (t6A) at position 37 of tRNA(Thr) and N6-isopentenyladenosine (i6A) at position 37 of tRNA(Ser)(UCN) act as positive determinants for m3C32 installation. nih.govnih.gov

The dependency, however, differs between the substrates. The methylation of mt-tRNA(Ser)(UCN) by METTL8 is critically dependent on the prior formation of i6A37. uniprot.orgnih.govoup.com In contrast, the m3C32 modification of mt-tRNA(Thr) by METTL8 is not strictly reliant on the presence of t6A37, although the modification is a key recognition element. oup.com This interplay highlights a hierarchical and coordinated process of tRNA maturation where one modification can be a prerequisite for another, ensuring the correct folding and function of the tRNA molecule. nih.govnih.gov

Yeast Homologs (e.g., Trm140, Trm141)

In yeast, the installation of m3C32 is carried out by homologs of the mammalian METTL proteins. goettingen-research-online.de The enzymatic responsibility for this modification differs between species of yeast. semanticscholar.org

In the budding yeast Saccharomyces cerevisiae, a single enzyme, Trm140 , is responsible for the m3C32 modification of both tRNA(Thr) and tRNA(Ser). biorxiv.orgoup.comnih.gov The absence of Trm140 in S. cerevisiae leads to the complete loss of m3C, indicating it is the sole enzyme for this function. goettingen-research-online.de Trm140 recognizes its substrates through two different modes: it identifies tRNA(Thr) by reading anticodon nucleotides and the t6A37 modification, whereas its specificity for tRNA(Ser) involves the seryl-tRNA synthetase and the distinct variable loop of the tRNA. semanticscholar.org

In the fission yeast Schizosaccharomyces pombe, this task is divided between two separate enzymes. oup.comTrm140 is specific for modifying tRNA(Thr), while Trm141 is responsible for modifying tRNA(Ser). biorxiv.orgnih.govsemanticscholar.org The combined deletion of both genes is required to eliminate m3C in this organism. goettingen-research-online.de

Unidentified Methyltransferases for Remaining m3C Sites

While the enzymes responsible for m3C32 in cytoplasmic and mitochondrial tRNA(Thr) and tRNA(Ser) are well-characterized, m3C is also found at other positions in different tRNAs, such as position 20 and 47d. oup.com It remains unclear whether the known methyltransferases (METTL2A, METTL2B, METTL6, and METTL8) are responsible for these modifications or if there are still unidentified m3C methyltransferases in human cells. goettingen-research-online.deuni-goettingen.de This suggests that our understanding of the complete m3C "writer" landscape is not yet fully complete.

Demethylases (Erasers) of this compound

The m3C modification is not static and can be reversed by "eraser" enzymes, making it a dynamic regulatory mark. goettingen-research-online.dembexc.de The primary enzymes identified for this function belong to the AlkB homolog (ALKBH) family of dioxygenases. researchgate.net

ALKBH1 : This enzyme has been identified as a demethylase capable of removing m3C from mRNA in mammalian cells, both in vitro and in vivo. researchgate.netacs.org ALKBH1 is found in both the nucleus and mitochondria and can also demethylate 3-methylcytosine (B1195936) in single-stranded DNA. researchgate.netresearchgate.net Its activity on mRNA suggests a role in the dynamic regulation of gene expression. acs.org

ALKBH3 : This enzyme is known to be a demethylase for 1-methyladenosine (B49728) (m1A) and this compound (m3C) in tRNA. oup.com ALKBH3-mediated demethylation of tRNAs has been implicated in promoting cancer cell proliferation. oup.com

The existence of these demethylases underscores the dynamic nature of the m3C modification on different RNA species. oup.comgoettingen-research-online.de

ALKBH3 Demethylation Activity

The AlkB homolog 3 (ALKBH3) protein, a member of the Fe(II)/α-ketoglutarate-dependent dioxygenase family, functions as a key "eraser" of specific RNA methylations. nih.govmaayanlab.cloud Extensive research has identified ALKBH3 as a primary demethylase for 1-methyladenosine (m1A) and this compound (m3C) in both single-stranded DNA and RNA. maayanlab.clouduniprot.org

The demethylation process catalyzed by ALKBH3 is an oxidative reaction that requires the presence of Fe(II) as a cofactor and α-ketoglutarate as a co-substrate. ucl.ac.uk This enzymatic activity reverses the methylation, converting this compound back to cytidine (B196190). maayanlab.cloud Structural and biochemical studies have provided insights into the substrate recognition mechanism of ALKBH3. The enzyme utilizes specific structural elements, including two β-hairpins and an α2 helix, to bind to single-stranded substrates. rcsb.orgnih.govpdbj.org A key residue, Threonine 133 (Thr133), located within the active site, plays a crucial role in the specific recognition and demethylation of m3C-modified substrates. nih.govpdbj.org

In vitro and in vivo studies have demonstrated the potent and selective demethylation of m3C in transfer RNA (tRNA) by ALKBH3. nih.govresearchgate.net Experiments using purified tRNAs from human cell lines, such as HeLa and 293T, showed a significant decrease in m3C levels after incubation with ALKBH3 protein. researchgate.netresearchgate.net This activity is dependent on the presence of the iron cofactor, as chelation by EDTA inactivates the enzyme. researchgate.netresearchgate.net Furthermore, studies in mice have confirmed the in vivo relevance of this activity, with tissues from Alkbh3 knockout mice exhibiting higher levels of m3C in their tRNA compared to wild-type mice. researchgate.net

Table 1: ALKBH3 Demethylation Activity on this compound

FeatureDescriptionSource(s)
Enzyme ALKBH3 (AlkB homolog 3) nih.govmaayanlab.cloud
Substrate This compound (m3C) in single-stranded RNA, particularly tRNA. maayanlab.clouduniprot.orgresearchgate.net
Reaction Type Oxidative Demethylation ucl.ac.uk
Cofactors Fe(II) and α-ketoglutarate ucl.ac.uk
Product Cytidine maayanlab.cloud
Key Structural Elements for Recognition Two β-hairpins, α2 helix rcsb.orgnih.govpdbj.org
Key Active Site Residue Threonine 133 (Thr133) nih.govpdbj.org

Impact on RNA Stability and Degradation

The presence of the this compound modification can significantly influence the stability and processing of RNA molecules, particularly tRNA. Methylation at the N3 position of cytosine introduces a positive charge and disrupts the canonical Watson-Crick base pairing with guanosine, thereby altering the local RNA structure. goettingen-research-online.de While some RNA modifications are crucial for stabilizing RNA structure, the m3C modification can act as a signal for degradation. frontiersin.orgnih.gov

The demethylating activity of ALKBH3 plays a critical role in a tRNA quality control pathway. By removing the m3C modification, ALKBH3 effectively rescues tRNAs from degradation, thereby maintaining a functional pool of tRNA for protein synthesis. nih.govnih.gov Studies have shown that the absence or reduction of ALKBH3 activity leads to the accumulation of m3C-modified tRNAs, which are then targeted for degradation. nih.gov This functional recovery of methylated RNA highlights the importance of RNA repair mechanisms in cellular function. nih.gov

Interestingly, the demethylation of m1A and m3C in tRNA by ALKBH3 has been shown to increase the sensitivity of the tRNA to cleavage by angiogenin (B13778026) (ANG). nih.govresearchgate.net This cleavage results in the production of tRNA-derived small RNAs (tDRs). nih.govresearchgate.net These tDRs are not merely degradation byproducts but have been implicated in various cellular processes, including the promotion of ribosome assembly and the inhibition of apoptosis. nih.govresearchgate.net Therefore, the impact of ALKBH3 on RNA stability is complex, involving both the prevention of degradation of the full-length tRNA and the controlled generation of functional small RNA fragments.

Table 2: Influence of this compound and ALKBH3 on RNA Fate

ConditionEffect on RNAConsequenceSource(s)
Presence of m3C Alters tRNA structure, can signal for degradation.Reduced availability of functional tRNA. goettingen-research-online.defrontiersin.org
ALKBH3 Demethylation Removes m3C, converting it to cytidine.Rescues tRNA from degradation, restoring its function. nih.govnih.gov
ALKBH3 Demethylation Increases tRNA sensitivity to angiogenin cleavage.Generation of tRNA-derived small RNAs (tDRs). nih.govresearchgate.net
Absence of ALKBH3 Accumulation of m3C-modified tRNA.Increased tRNA degradation. nih.gov

Functional Significance of 3 Methylcytidine in Cellular Processes

Role in Translation Fidelity and Efficiency

The presence of m3C, especially at position 32 (m3C32) in the anticodon loop of specific tRNAs, is crucial for the accuracy and efficiency of cellular translation. researchgate.netdntb.gov.ua tRNA modifications within the anticodon loop are known to maintain the stability of the tRNA's architecture, which is essential for fidelity during ribosomal translation. oup.com The absence or misregulation of m3C has been linked to impaired translation, highlighting its importance in protein homeostasis. researchgate.netoup.comgoettingen-research-online.dembexc.de

Multidimensional NMR studies have revealed that the introduction of m3C leads to significant changes in the hairpin loop's structure and dynamics. nih.govnih.gov These structural alterations are critical, as the proper architecture of tRNAs is essential for translation fidelity. researchgate.net The lack of m3C can lead to impaired translation, suggesting the structural changes induced by the modification are necessary for the tRNA's optimal function. researchgate.netgoettingen-research-online.dembexc.de These findings indicate that m3C plays a key role in tRNA folding and subsequent decoding during translation. biorxiv.orgbiorxiv.org

Post-transcriptional modifications within the anticodon loop directly impact a tRNA's affinity for the ribosome and its decoding activity. researchgate.netnih.gov The m3C32 modification is known to modulate how a tRNA binds to the ribosome. researchgate.net The structural changes induced by m3C can fine-tune interactions between the tRNA and its binding partners, including the ribosome. nih.govscispace.com

Deficiency of m3C32 has been shown to cause tangible defects in the translation process. For instance, the loss of m3C32 on tRNA-Ser-GCT results in decreased translation efficiency and an increase in ribosome stalling at serine AGU codons. nih.gov This demonstrates a direct link between the modification and the decoding activity at specific codons. Furthermore, m3C modification is known to regulate mitochondrial translation efficiency, underscoring its broad importance in protein synthesis across different cellular compartments. uniprot.org

The presence of m3C is not static; it is a dynamic and reversible modification, which suggests it plays a role in the active regulation of gene expression. goettingen-research-online.dembexc.denih.gov By influencing the efficiency and fidelity of translation, m3C acts as a key regulator, fine-tuning gene expression in response to changing cellular needs. biorxiv.orgresearchgate.net

The loss of m3C in human and mouse cells leads to alterations in gene expression and ribosome occupancy, indicating its regulatory function. biorxiv.orgx-mol.net The codon-specific effects on translation, such as the stalling observed at serine codons in the absence of m3C32, provide a clear mechanism for how this modification can selectively control the expression of certain genes. nih.gov This ability to modulate the translation of specific mRNAs allows m3C to contribute to the intricate network that governs protein synthesis and cellular function. biorxiv.orgbiorxiv.org

Impact on Ribosome Affinity and Decoding Activity

Modulation of Base Pairing Specificity and Stability in RNA Duplexes

The methylation at the N3 position of the cytidine (B196190) base directly impacts its hydrogen-bonding capabilities, thereby altering the base-pairing rules and the stability of RNA duplexes. biorxiv.org This chemical alteration is fundamental to the functional consequences of the m3C modification.

The N3 position of cytosine is directly involved in the canonical Watson-Crick base pairing with guanine (B1146940). biorxiv.orggoettingen-research-online.denih.gov The addition of a methyl group at this position physically obstructs the formation of the standard hydrogen bonds. biorxiv.orgbiorxiv.org Consequently, the m3C modification significantly disrupts the C:G pair and destabilizes the RNA duplex. biorxiv.orgnih.govacs.orgresearchgate.netacs.org This destabilization is a primary physical consequence of the modification and underlies its effects on RNA structure and function. nih.govbiorxiv.org

A key functional outcome of the disruption of normal C:G pairing is a significant reduction in base-pairing fidelity. biorxiv.orgnsf.gov The presence of m3C in an RNA duplex decreases the ability to discriminate between the correct guanine partner and incorrect, mismatched bases such as adenine (B156593), uracil, or another cytosine. biorxiv.orgnih.govacs.orgresearchgate.netgoettingen-research-online.deacs.org

Experimental data from thermal melting studies illustrate this loss of discrimination. In a standard RNA duplex, the melting temperature (Tm), a measure of duplex stability, drops significantly when the canonical C:G pair is replaced by a mismatch (e.g., C:A). However, when m3C is present, the difference in stability between the m3C:G pair and various mismatched pairs (m3C:A, m3C:U, m3C:C) is dramatically reduced. biorxiv.org This indicates that the m3C modification lowers the energetic penalty for forming a mismatched pair, thereby reducing base-pairing specificity. biorxiv.orgnsf.gov

Table 1: Effect of 3-Methylcytidine on the Stability of Matched vs. Mismatched Base Pairs
Base Pair in DuplexMelting Temp (°C) of Native Duplex (C)Melting Temp (°C) of Modified Duplex (m3C)ΔTm relative to C:G (°C)ΔTm relative to m3C:G (°C)
Pair with G59.332.8--
Pair with A40.427.2-18.9-5.6
Pair with U43.928.5-15.4-4.3
Pair with C42.229.6-17.1-3.2

This table presents thermal melting temperatures (Tm) for RNA duplexes containing either a standard Cytidine (C) or a this compound (m3C) paired against Guanine (G), Adenine (A), Uracil (U), and Cytosine (C). The ΔTm columns show the drop in stability compared to the respective correct G pair. The much smaller ΔTm values for the m3C duplexes demonstrate a loss of discrimination against mismatched pairs. Data adapted from Mao et al., 2020. biorxiv.org

Disruption of Watson-Crick C:G Pairing

Effects on Reverse Transcription and Mutation Rates

The presence of this compound (m3C) in an RNA template has profound effects on the process of reverse transcription, the synthesis of DNA from an RNA template. These effects are highly dependent on the fidelity of the reverse transcriptase enzyme being used. biorxiv.orgacs.org The methylation at the N3 position of cytidine disrupts the canonical Watson-Crick base pairing with guanosine (B1672433), altering the coding properties of the base. biorxiv.orgnih.gov This disruption can lead to either the incorporation of an incorrect nucleotide or the complete cessation of DNA synthesis. acs.orgnih.gov

Biochemical investigations have demonstrated that when low-fidelity reverse transcriptases encounter m3C on an RNA template, they preferentially misincorporate adenosine (B11128) (A) opposite the modified base. biorxiv.orgacs.orgnih.gov This misincorporation effectively specifies a C:A pair instead of the standard C:G pair. biorxiv.org Consequently, during subsequent rounds of replication, this leads to a guanine (G) to adenine (A) transition mutation in the resulting DNA. biorxiv.orgacs.org

This phenomenon has been observed with several retroviral reverse transcriptases known for their relatively high error rates. biorxiv.org For instance, enzymes such as HIV-1 Reverse Transcriptase (HIV-1-RT), Moloney Murine Leukemia Virus Reverse Transcriptase (MMLV-RT), and MutiScribe™-RT all exhibit this tendency to induce G-to-A mutations in the presence of m3C. biorxiv.orgacs.orgnih.gov While HIV-1 RT can induce both C:A and C:T pairs with an unmodified template, the presence of m3C significantly enhances the C:A pairing while inhibiting the C:T pairing. biorxiv.org This suggests that the m3C modification could be a cellular mechanism to increase mutation rates, which might be advantageous for certain biological systems, such as viruses, by affecting the efficiency and fidelity of reverse transcription. biorxiv.org

In stark contrast to the effects observed with low-fidelity enzymes, high-fidelity reverse transcriptases react to m3C by halting DNA synthesis altogether. biorxiv.orgacs.orgnih.gov Enzymes with higher fidelity, such as Avian Myeloblastosis Virus Reverse Transcriptase (AMV-RT), are less tolerant of the distorted base pairing caused by the methyl group on the Watson-Crick face of cytidine. biorxiv.orggoettingen-research-online.de

When a high-fidelity polymerase encounters m3C, it does not specify an adenine or induce another base mismatch. biorxiv.org Instead, the modification acts as a roadblock, effectively terminating the extension of the DNA strand. biorxiv.orgacs.org This complete shutdown of DNA synthesis highlights the significant inhibitory effect of m3C on replication processes mediated by high-fidelity enzymes. biorxiv.org Even with enzymes of intermediate fidelity, like MMLV-RT, a partial inhibition of the full-length product synthesis is observed. biorxiv.org

Table 1: Effects of this compound on Reverse Transcriptase Activity

Reverse Transcriptase Fidelity Effect of this compound on RNA Template Outcome Reference
HIV-1-RT Low Specifies a C:A base pair Induces G to A mutation biorxiv.orgacs.orgnih.gov
MMLV-RT Low Specifies a C:A base pair Induces G to A mutation biorxiv.orgacs.orgnih.gov
MutiScribe™-RT Low Specifies a C:A base pair Induces G to A mutation biorxiv.orgacs.orgnih.gov
AMV-RT High Blocks nucleotide incorporation Shuts down DNA synthesis biorxiv.orgacs.orgnih.gov

Induction of G to A Mutations by Low-Fidelity Reverse Transcriptases

Influence on RNA Biogenesis and Stability

Modified nucleotides are crucial regulators of gene expression, influencing the biogenesis, stability, and function of both coding and non-coding RNAs. goettingen-research-online.de this compound, particularly at position 32 (m3C32) in the anticodon loop of transfer RNAs (tRNAs), plays a significant role in these processes. goettingen-research-online.denih.govgoettingen-research-online.de The presence of m3C influences tRNA structure, which is essential for its correct folding and function. goettingen-research-online.denih.gov Lack of m3C32 modification can impair translation, indicating its importance in ensuring the proper architecture of tRNAs for their role in protein synthesis. nih.govresearchgate.net The methylation at the N3 position adds a positive charge to the cytosine base, altering its chemical and topological properties and significantly disrupting the classic Watson-Crick pairing with guanosine. goettingen-research-online.de This disruption also lessens the base-pairing discrimination between cytosine and other bases like adenine, uracil, and another cytosine. acs.orggoettingen-research-online.de

Regulation of Mitochondrial Translation

The m3C modification is not only present in cytoplasmic tRNAs but also in mitochondrial tRNAs (mt-tRNAs), where it plays a critical role in regulating mitochondrial translation. researchgate.netfrontiersin.org The methyltransferase-like 8 (METTL8) enzyme is responsible for installing m3C at position 32 of the anticodon loop in human mitochondrial tRNA(Thr) and tRNA(Ser)(UCN). uniprot.orguniprot.orgnih.gov This modification is crucial for the efficiency of mitochondrial translation and the proper functioning of the mitochondrial respiratory chain. uniprot.orguniprot.org

The absence of m3C in these mitochondrial tRNAs, due to METTL8 deficiency, can lead to altered tRNA folding and impaired mitochondrial function. researchgate.net Interestingly, the methylation of mt-tRNA(Ser)(UCN) by METTL8 is dependent on a prerequisite modification, the formation of N6-dimethylallyladenosine at position 37 (i6A37) by the enzyme TRIT1. uniprot.orguniprot.org This highlights a coordinated interplay of RNA modifications in ensuring the structural integrity and function of mitochondrial tRNAs. goettingen-research-online.de A lack of m3C32 modifications in tRNAs has been shown to impair mitochondrial translation, which can lead to reduced stem cell pluripotency. goettingen-research-online.de

Table 2: Key Factors in m3C-Mediated Regulation of Mitochondrial Translation

Factor Type Function Target RNA Reference
This compound (m3C) RNA Modification Regulates translation efficiency; ensures proper tRNA structure. mt-tRNA(Thr), mt-tRNA(Ser)(UCN) researchgate.netuniprot.orgnih.gov
METTL8 Methyltransferase (Writer) Catalyzes the formation of m3C32. mt-tRNA(Thr), mt-tRNA(Ser)(UCN) frontiersin.orguniprot.orguniprot.org
TRIT1 Modifying Enzyme Catalyzes the formation of i6A37, a prerequisite for m3C32 methylation on mt-tRNA(Ser)(UCN). mt-tRNA(Ser)(UCN) uniprot.orguniprot.org

Potential Role in mRNA Processing and Degradation

While m3C is well-established in tRNAs, its presence and function in messenger RNA (mRNA) are areas of active investigation. nih.govresearchgate.net Some studies suggest that m3C exists in eukaryotic mRNAs and may play a role in post-transcriptional regulation. nih.govresearchgate.net The accurate detection of such modifications is critical to understanding their roles in mRNA maturation, translation, and degradation. researchgate.net

Recent research utilizing novel sequencing approaches has indicated that a significant portion of m3C sites in human cells are located in the 3' untranslated region (3' UTR) of mRNAs. nih.gov The presence of m3C in these regions has been associated with mRNA degradation. nih.gov This suggests that, similar to other RNA modifications like N6-methyladenosine (m6A), m3C could be part of a regulatory code that influences the stability and lifespan of mRNA molecules. frontiersin.org The dynamic nature of m3C, with specific "writer" (methyltransferase) and "eraser" (demethylase) enzymes, further supports its potential role in fine-tuning gene expression by modulating mRNA processing and decay pathways. goettingen-research-online.denih.gov

3 Methylcytidine in Disease and Pathophysiology

Association with Cancer

The aberrant expression of m3C and its associated methyltransferases has been increasingly linked to the development and progression of various cancers. researchgate.netoncology-central.com This connection spans from its potential as a diagnostic biomarker to its role in promoting aggressive tumor characteristics through the dysregulation of key cellular processes. dntb.gov.uacaymanchem.com

3-Methylcytidine has been identified as a potential urinary biomarker for several types of cancer, including lung, gastric, colon, and breast cancer. medchemexpress.comtargetmol.comarctomsci.comschd-shimadzu.comselleckchem.comchemsrc.com Modified nucleosides, such as m3C, are degradation products of RNA turnover, and their elevated levels in urine can reflect increased metabolic activity and cell proliferation characteristic of cancerous states. plos.org

A study involving Taiwanese patients investigated the levels of six urinary nucleosides as potential cancer biomarkers. plos.org The research found that levels of this compound, along with cytidine (B196190) and inosine, were significantly elevated in the urine of breast cancer patients compared to healthy controls. caymanchem.complos.org While adenosine (B11128) was the only nucleoside significantly elevated in lung cancer patients, and a different set of nucleosides was associated with colon cancer, the study underscores the potential of urinary m3C as part of a panel of biomarkers for cancer detection. plos.org The use of a set of six nucleosides, including m3C, provided higher diagnostic sensitivity for breast and colon cancer than a single nucleoside marker. plos.org

Table 1: Research Findings on Urinary Nucleosides as Cancer Biomarkers

Cancer Type Significantly Elevated Nucleosides Diagnostic Sensitivity (Set of 6 Nucleosides) Source
Breast Cancer Cytidine, This compound , Inosine 64% (23 of 36 patients) plos.org
Colon Cancer Cytidine, 1-Methyladenosine (B49728), Adenosine 69% (18 of 26 patients) plos.org
Lung Cancer Adenosine 37% (10 of 27 patients) plos.org

| Gastric Cancer | No single nucleoside significantly elevated | 40% (6 of 15 patients) | plos.org |

Misregulation of the RNA methyltransferases that install the m3C modification is associated with aggressive cancers and tumor progression. dntb.gov.uadntb.gov.ua Dysregulation of tRNA methylation can lead to the hijacking of protein translation, promoting the synthesis of proteins involved in tumor proliferation, metastasis, and invasion. researchgate.net

Several m3C methyltransferases have been implicated as oncogenes or contributors to cancer progression:

METTL8: Elevated expression of METTL8 is linked to severe pancreatic adenocarcinoma and has been shown to promote tumor progression. researchgate.netbiorxiv.org It is overexpressed in various tumor types, including cervical cancer, where its high expression is associated with disease progression. biorxiv.org Depletion of METTL8 has been found to impair cell migration and reduce tumor growth in mouse models. biorxiv.org

METTL6: Identified as a crucial regulator of tumor cell growth, METTL6 acts as a tRNA m3C methyltransferase. nih.gov It plays a role in maintaining translation efficiency and stem cell self-renewal, processes that are often dysregulated in cancer. nih.gov Increased METTL6 expression is associated with a poor prognosis in breast and hepatic cancers. goettingen-research-online.de

METTL2A: This methyltransferase is reported to promote multiple tumor phenotypes, suggesting it has oncogenic potential in breast cancer. researchgate.net In pancreatic cancer, METTL2A expression is upregulated in tumor tissues and is associated with a poor prognosis. aacrjournals.orgaacrjournals.org

ALKBH3: As a demethylase that removes m3C from tRNA, ALKBH3 has been found to increase cancer cell proliferation, migration, and invasion. ijbs.com

The enzymes responsible for m3C modification are frequently dysregulated in human cancers, with their expression levels often correlating with patient outcomes. nih.gov The methyltransferase-like (METTL) family of proteins, including METTL2A, METTL2B, METTL6, and METTL8, are the primary writers of the m3C modification. aacrjournals.orgnih.gov

Studies have revealed aberrant expression of these genes across numerous cancer types:

Pancreatic Cancer: The expression of m3C writer enzymes is higher in pancreatic tumors than in noncancerous tissues. aacrjournals.org Specifically, high METTL2A levels are associated with poor prognosis, and its depletion can reduce the growth of pancreatic cancer cells. aacrjournals.orgaacrjournals.org METTL8 has also been implicated in the proliferation of pancreatic cancer cells. biorxiv.org

Breast Cancer: METTL2A is considered a potential oncogene in breast cancer, and increased METTL6 expression is linked to poor prognosis. researchgate.netgoettingen-research-online.de

Ovarian Cancer: METTL2B expression is significantly elevated in ovarian cancer and is being investigated for its oncogenic role, potentially through the regulation of the mTOR/AKT pathway. nih.gov

Liver Cancer: Overexpression of METTL2A/B and METTL6 is linked to poor prognosis in hepatocellular carcinoma (HCC). goettingen-research-online.denih.gov

Other Cancers: Dysregulation of m3C methyltransferases has also been noted in prostate, bladder, and colon cancers. researchgate.netnih.gov

Table 2: Dysregulation of m3C Methyltransferases in Selected Cancers

Methyltransferase Cancer Type Observed Dysregulation Associated Outcome Source
METTL2A Pancreatic Cancer Upregulation Poor prognosis, promotes cell growth aacrjournals.org, aacrjournals.org
METTL2A Breast Cancer Upregulation Potential oncogene, promotes tumor phenotypes researchgate.net
METTL2B Ovarian Cancer Upregulation Potential diagnostic/prognostic value nih.gov
METTL6 Liver Cancer Upregulation Poor prognosis, regulates tumor growth goettingen-research-online.de, nih.gov
METTL8 Pancreatic Cancer Upregulation Linked to cell proliferation researchgate.net, biorxiv.org

| METTL8 | Cervical Cancer | Upregulation | Associated with disease progression | biorxiv.org |

Link to Aggressive Cancers and Tumor Progression

Neurodevelopmental and Neurological Disorders

The brain is particularly sensitive to disruptions in tRNA modifications, and deficiencies in m3C have been directly linked to severe neurodevelopmental disorders. medrxiv.orgnih.gov The proper formation of m3C on specific tRNAs is crucial for neurological development and function. uniprot.org

A significant link has been established between variants in the DALRD3 gene, impaired m3C tRNA modification, and severe, early-onset epileptic encephalopathies. uniprot.orgnih.govkegg.jp Epileptic encephalopathies are a group of severe epilepsy syndromes that begin in early life and are accompanied by progressive cerebral dysfunction. nih.govresearchgate.net

In human cells, the DALRD3 protein forms a complex with the METTL2 methyltransferase to specifically target certain arginine tRNAs for m3C modification. medrxiv.orgnih.govnih.gov Research has identified individuals with homozygous mutations in the DALRD3 gene, including both nonsense and missense variants. uniprot.orgnih.govresearchgate.net These mutations lead to a loss of DALRD3 protein function, which in turn results in a nearly complete loss of the m3C modification in the specific arginine tRNAs. uniprot.orgresearchgate.netmedrxiv.org This deficiency in a crucial tRNA modification is believed to be a key contributor to the development of multifocal epilepsy and other severe neurological symptoms observed in these patients. nih.govresearchgate.net

In addition to epileptic encephalopathies, pathogenic variants in the DALRD3 gene are also associated with profound developmental delay and cognitive deficiencies. uniprot.orgnih.govresearchgate.net Patients with homozygous loss-of-function DALRD3 variants consistently display these symptoms as part of their clinical phenotype. nih.govmedrxiv.org

The absence of DALRD3-dependent m3C modification underscores its critical biological role in proper brain development and function. nih.govresearchgate.net The resulting impairment of tRNA function is thought to disrupt protein translation, which is vital for the normal development and maintenance of the nervous system, leading to the observed cognitive and developmental impairments. medrxiv.orgnih.gov These findings highlight how a single, specific RNA modification can have profound consequences for human neurological health. goettingen-research-online.deresearchgate.net

Epileptic Encephalopathies and DALRD3 Variants

Metabolic Disturbances

The modification of transfer RNA (tRNA) with this compound (m3C) is emerging as a critical regulatory layer in cellular metabolism, with its dysregulation linked to several metabolic pathologies. goettingen-research-online.de This modification, particularly at position 32 (m3C32) of the tRNA anticodon loop, is essential for the proper structure and function of both cytoplasmic and mitochondrial tRNAs. a-z.lunih.gov Consequently, errors in m3C modification can impair translation processes, leading to significant functional consequences, including impaired mitochondrial function. a-z.lu

The enzymes responsible for installing m3C, known as methyltransferases, are key players in this process. Genetic and functional studies have connected these proteins to a range of human diseases, including metabolic, neoplastic, and inflammatory conditions. goettingen-research-online.de For instance, the methyltransferase METTL8 is crucial for m3C modification within mitochondrial tRNAs (mt-tRNAs). biorxiv.orgnih.gov METTL8 facilitates the m3C methylation of mt-tRNAThr and mt-tRNASer(UCN). nih.gov A deficiency in METTL8 leads to the loss of this modification, which in turn causes alterations in the structure of these mt-tRNAs and stalls mitochondrial ribosomes on their corresponding codons. biorxiv.orgnih.gov This disruption results in reduced incorporation of mitochondrially encoded proteins into the respiratory chain complexes, ultimately impairing respiratory chain activity. nih.gov Notably, elevated levels of METTL8 have been observed in pancreatic cancer, correlating with enhanced respiratory chain activity and lower patient survival. nih.gov

Recent research also points to a broader role for RNA methylation, including 5-methylcytosine (B146107) (m5C), a related modification, in the pathogenesis of metabolic dysfunction-associated steatotic liver disease (MASLD). mdpi.com While distinct from m3C, the study of m5C highlights how RNA modifications can regulate genes involved in lipid metabolism and inflammation, contributing to conditions like hepatic steatosis. mdpi.comfrontiersin.org The enzymes that write these marks, such as NSUN6, have been implicated in various cancers and are being explored for their role in metabolic disorders. spandidos-publications.comoup.com

Table 1: Role of m3C-related Methyltransferases in Metabolic Regulation

EnzymeTarget RNACellular LocationFunctionPathophysiological Relevance
METTL8 mt-tRNAThr, mt-tRNASer(UCN)MitochondriaCatalyzes m3C32 formation, ensuring proper tRNA folding and efficient mitochondrial translation. biorxiv.orgnih.govmaayanlab.cloudDeficiency impairs respiratory chain function. nih.gov High levels in pancreatic cancer correlate with poor survival. nih.gov
NSUN6 mRNA, tRNAThr, tRNACysCytosolCatalyzes m5C modification, affecting mRNA stability and translation. oup.comoup.comresearchgate.netDownregulated in some tumors; high expression linked to better prognosis in certain cancers. spandidos-publications.comoup.com Implicated in metabolic diseases. goettingen-research-online.de

Impaired Stem Cell Pluripotency

The integrity of tRNA modifications is paramount for maintaining the delicate state of stem cell pluripotency. The absence of the this compound (m3C) modification at position 32 of tRNAs has been identified as a cause of impaired cytoplasmic and mitochondrial translation, which directly leads to a reduction in stem cell pluripotency. a-z.luresearchgate.netwesleyan.edu This underscores the importance of precise epitranscriptomic regulation in the self-renewal and differentiation capacity of stem cells.

Research has identified specific enzymes that regulate this crucial modification. The methyltransferase-like protein 6 (METTL6) has been shown to be a tRNA methyltransferase that specifically catalyzes the formation of m3C at position 32 of certain serine tRNA isoacceptors. nih.govresearchgate.net The deletion of Mettl6 in mouse embryonic stem cells leads to significant consequences. These cells exhibit altered ribosome occupancy, changes in RNA levels, and ultimately, impaired pluripotency. nih.govresearchgate.net These findings reveal a previously unknown pathway that is vital for maintaining translational efficiency, which in turn is necessary for stem cell self-renewal. researchgate.net

Table 2: Effects of METTL6 Deletion on Stem Cell Properties

Model SystemEnzymeKey FunctionConsequence of Deletion/KnockoutReference
Mouse Embryonic Stem CellsMETTL6Catalyzes m3C32 formation in specific tRNASer isoacceptors.- Changes in ribosome occupancy- Altered RNA levels- Impaired pluripotency nih.govresearchgate.net

Role in Viral Infections (e.g., ZIKV, DENV)

The interplay between this compound and viral pathogens is a complex area of study. Positive-sense RNA viruses, such as Zika virus (ZIKV) and Dengue virus (DENV), are known to significantly alter the landscape of post-transcriptional modifications on host cellular RNAs during infection. researchgate.net This suggests that viruses may co-opt or disrupt the host's epitranscriptomic machinery, potentially including the enzymes that regulate m3C levels, to facilitate their replication and evade immune surveillance. researchgate.net For example, the m5C methyltransferase NSUN6 has been shown to mediate site-specific methylation in DENV RNA. researchgate.net

While the direct role of endogenous this compound in the lifecycle of ZIKV and DENV is still being elucidated, a related compound, 2'-C-methylcytidine, has demonstrated significant antiviral activity. This nucleoside analogue acts as an inhibitor of the viral RNA-dependent RNA polymerase, a key enzyme for viral replication. nih.gov Studies have shown that 2'-C-methylcytidine can potently inhibit the replication of both DENV and ZIKV in various cell culture models. nih.govmdpi.comoup.com In the context of ZIKV, 2'-C-methylcytidine was identified as the most potent inhibitor among a panel of 2'-C-methylated ribonucleosides, effectively blocking the virus-induced cytopathic effect. asm.org Similarly, it exerts strong anti-DENV activity in both subgenomic replicon systems and infectious virus models. nih.gov

Table 3: Antiviral Activity of 2'-C-Methylcytidine Against Flaviviruses

VirusAssay SystemMeasured EffectPotency (EC50 / IC50)Reference
Zika Virus (ZIKV) Vero Cells (CPE Reduction)Inhibition of ZIKV-mediated cell death10.51 ± 0.02 µM oup.com
Zika Virus (ZIKV) Vero Cells (Phenotypic Assay)Inhibition of ZIKV replication0.297 µM asm.org
Dengue Virus (DENV) DENV Replicon/Infectious SystemInhibition of DENV replication11.2 ± 0.3 µM nih.gov
Dengue Virus (DENV) Huh-7 Cells (Infection)Positive control for inhibiting DENV RNA replicationUsed at 50 µM mdpi.comtandfonline.com

EC50 (50% effective concentration) and IC50 (50% inhibitory concentration) values represent the concentration of the compound required to achieve a 50% reduction in viral activity.

Advanced Methodologies for 3 Methylcytidine Research

Transcriptome-wide Mapping Approaches

Transcriptome-wide approaches offer the ability to analyze m3C levels at numerous sites concurrently, facilitating the discovery of previously unmapped m3C locations. goettingen-research-online.de These techniques are essential for understanding the complete "m3C methylome" within a cell.

Hydrazine-Aniline Cleavage sequencing (HAC-seq) is a chemically-based method developed for the specific, transcriptome-wide identification of m3C at single-nucleotide resolution. oup.comnih.govdntb.gov.ua The technique is founded on a chemical reaction where hydrazine (B178648) treatment, followed by aniline (B41778), specifically induces cleavage of the RNA backbone at the site of an m3C modification. oup.comtandfonline.com This specific cleavage generates RNA fragments with a 5' phosphate (B84403) group that are suitable for adapter ligation and subsequent next-generation sequencing. oup.com The resulting sequence reads are then aligned to a reference transcriptome to identify the precise locations of cleavage, which correspond to m3C sites. oup.com

Research utilizing HAC-seq in human cells has revealed that transfer RNAs (tRNAs) are the most predominantly m3C-modified type of RNA. oup.comnih.gov One study identified 17 distinct m3C sites across 11 cytoplasmic and 2 mitochondrial tRNA isoacceptors in MCF7 cells. oup.comnih.gov Notably, these studies found minimal evidence for m3C modification in messenger RNAs (mRNAs) or other non-coding RNAs at levels comparable to those in tRNAs. oup.comnih.gov The specificity of HAC-seq is a key advantage, though like other cleavage-based methods, it can be susceptible to false positives in areas of low read coverage. goettingen-research-online.de

AlkAniline-seq is a high-throughput sequencing method designed to simultaneously map both 7-methylguanosine (B147621) (m7G) and 3-methylcytidine (m3C) modifications in RNA. oup.comspringernature.comnih.gov The method involves alkaline treatment of RNA, which generates abasic sites at certain modifications, followed by aniline-induced cleavage at these sites. researchgate.netnih.gov This process creates RNA fragments that are then prepared into a library for sequencing, with the 5' ends of the reads mapping to the position immediately following the modified nucleotide. researchgate.net

This technique has been successfully used to validate known m7G and m3C sites in bacterial, yeast, and human tRNAs and ribosomal RNAs (rRNAs), as well as to identify new modification sites. researchgate.netnih.gov While AlkAniline-seq is powerful for dual modification mapping, the precise chemical mechanism by which alkaline hydrolysis makes m3C susceptible to aniline cleavage is not fully understood. oup.comgoettingen-research-online.de This has led to some debate, as other analyses suggest alkaline treatment deaminates m3C to 3-methyluridine (B1581624) (m3U), which would not be reactive to aniline cleavage. oup.com

AlkB-facilitated RNA Methylation Sequencing (ARM-seq) is a method that leverages the enzymatic activity of the Escherichia coli AlkB protein to identify RNA modifications. springernature.comnih.gov AlkB is a demethylase that removes methyl groups from N1-methyladenosine (m1A), N1-methylguanosine (m1G), and, relevantly, this compound (m3C). springernature.comnih.govnih.gov These modifications typically block or impede reverse transcriptase during the library preparation step of standard RNA sequencing, leading to an underrepresentation of RNAs containing them. springernature.comescholarship.org

In the ARM-seq workflow, an RNA sample is split into two pools. One is treated with the AlkB enzyme, which removes the methyl groups, while the other remains untreated. nih.govnih.gov Both samples then undergo small RNA sequencing, and the results are compared. nih.gov An increase in the abundance of specific RNA sequences in the AlkB-treated sample indicates the original presence of m1A, m1G, or m3C. springernature.comaminer.org While ARM-seq is effective at revealing a landscape of previously undetected, methylated small RNAs, particularly tRNA fragments, a significant limitation is that it cannot distinguish which of the three modifications (m1A, m1G, or m3C) was present at a given site. goettingen-research-online.deaminer.org

Demethylase tRNA Sequencing (DM-tRNA-seq) and the related Demethylation-assisted Multiple Methylation Sequencing (DAMM-seq) are advanced methods for identifying and quantifying base methylations. nih.govnih.gov These techniques analyze the signatures left by modifications during reverse transcription, specifically mapping sites that cause the polymerase to stop or to misincorporate a different nucleotide. goettingen-research-online.denih.gov DM-tRNA-seq calculates a "Modification Index" (MI) that combines information from both reverse transcriptase stops and mismatches to quantify the modification fraction at specific sites. nih.gov The identity of the modification is then validated by comparing these signals to a sample treated with a demethylase, such as AlkB, which erases the modification signature. goettingen-research-online.denih.gov

DAMM-seq expands on this principle and is capable of simultaneously detecting m1A, m3C, m1G, and N2,N2-dimethylguanosine (m2,2G) with high sensitivity, requiring as little as 10 ng of input RNA. nih.govuchicago.edunih.gov This method has been particularly useful for quantitatively mapping these methylations in both steady-state and nascent RNAs, including mitochondrial polycistronic transcripts. nih.govnih.gov

Modification-induced Misincorporation tRNA Sequencing (mim-tRNA-seq) is a technique that provides semi-quantitative data on the stoichiometry of various RNA modifications, including m3C. goettingen-research-online.de The method is based on the principle that certain modified bases cause the reverse transcriptase enzyme to misincorporate a non-complementary nucleotide during the synthesis of complementary DNA (cDNA). elifesciences.org By sequencing full-length cDNAs and analyzing the patterns and frequency of these mismatches against a reference sequence, researchers can infer the location and approximate abundance of specific modifications. goettingen-research-online.deuchicago.edu This approach avoids chemical treatments or fragmentation that might introduce bias, but its accuracy depends on the specific misincorporation signature of each modification, which can vary.

Hydrolysis-based tRNA Sequencing (tRNA-HySeq or hydro-tRNAseq) was developed to overcome challenges in sequencing tRNAs, which are rich in secondary structures and modifications that impede reverse transcriptase. nih.govresearchgate.netnih.gov The method involves subjecting the RNA sample to limited partial alkaline hydrolysis. researchgate.netnih.gov This process fragments the RNA into smaller, more manageable pieces, each containing fewer modifications and less complex structures. nih.gov These fragments are then converted into a cDNA library for deep sequencing. researchgate.net

This approach not only facilitates the sequencing of the entire tRNA but also allows for the detection of modifications like m3C, which can be identified through characteristic misincorporation patterns during reverse transcription of the fragments. goettingen-research-online.denih.gov Hydro-tRNAseq has been used to identify m3C sites and other modifications in human and yeast tRNAs, contributing to a more complete annotation of the tRNA epitranscriptome. researchgate.netnih.gov

Comparison of this compound Mapping Methodologies

The following table provides a comparative overview of the advanced sequencing-based methodologies used for the transcriptome-wide study of this compound.

MethodologyPrinciple of DetectionSpecificity for m3CKey Advantage(s)Key Limitation(s)
HAC-seqHydrazine/aniline-induced chemical cleavage at m3C sites. oup.comHigh / m3C-specific. oup.comDirect and specific mapping of m3C at single-nucleotide resolution. oup.comnih.govCan be prone to false positives in low-coverage regions. goettingen-research-online.de
AlkAniline-seqAlkaline hydrolysis followed by aniline cleavage. researchgate.netnih.govNon-specific (also detects m7G). oup.comspringernature.comSimultaneous mapping of m3C and m7G. springernature.comThe exact chemical mechanism for m3C detection is unclear. oup.comgoettingen-research-online.de
ARM-seqComparison of read counts before and after AlkB demethylation. springernature.comnih.govNon-specific (detects m1A, m1G, and m3C). goettingen-research-online.despringernature.comReveals a broad landscape of methylated small RNAs. nih.govCannot distinguish between AlkB substrates (m1A, m1G, m3C). goettingen-research-online.de
DM-tRNA-seq / DAMM-seqAnalysis of RT stops and misincorporations, validated by demethylation. goettingen-research-online.denih.govHigh (validated by demethylase). nih.govQuantitative ("Modification Index") and can map multiple methylations (DAMM-seq). nih.govnih.govRelies on complex bioinformatic analysis of multiple signals. nih.gov
mim-tRNA-seqAnalysis of modification-induced misincorporations during RT. goettingen-research-online.deSignature-dependent.Provides semi-quantitative stoichiometry without chemical treatment. goettingen-research-online.deAccuracy depends on the specific misincorporation signature of m3C.
hydro-tRNAseqPartial alkaline hydrolysis to fragment RNA before sequencing. researchgate.netnih.govIndirect (detection via misincorporation signatures). goettingen-research-online.denih.govOvercomes issues from RNA structure and multiple modifications. nih.govFragmentation can lead to ambiguous mapping of short reads. biorxiv.org

This compound Immunoprecipitation and Sequencing (m3C-IP-seq)

A groundbreaking technique for the transcriptome-wide mapping of m3C at single-nucleotide resolution is this compound Immunoprecipitation and Sequencing (m3C-IP-seq). oup.comnih.govresearchgate.net This method utilizes an antibody specific to m3C to enrich for RNA fragments containing this modification. oup.comresearchgate.net The enriched RNA fragments are then sequenced, and the resulting data is analyzed to identify the precise locations of m3C within the transcriptome. oup.comresearchgate.net

The m3C-IP-seq protocol involves several key steps:

RNA Fragmentation and Immunoprecipitation: Total RNA is fragmented, and an anti-m3C antibody is used to immunoprecipitate the m3C-containing RNA fragments. oup.combiorxiv.org

Library Construction: The immunoprecipitated RNA is then used to construct a sequencing library. oup.com

Sequencing and Data Analysis: The library is sequenced, and the resulting reads are mapped to a reference genome or transcriptome. The locations of m3C are identified by the enrichment of sequencing reads at specific sites. oup.comresearchgate.net

A crucial aspect of some m3C-IP-seq protocols is the inclusion of a demethylation step. oup.com Treatment of a portion of the immunoprecipitated RNA with a demethylase, such as AlkB, removes the methyl group from m3C. oup.com This demethylated sample serves as a negative control, allowing for the differentiation of true m3C sites from other signals that might cause reverse transcription errors. oup.comnih.gov

Key Findings from m3C-IP-seq:

Widespread Distribution: m3C-IP-seq has revealed the widespread presence of m3C in the human transcriptome, including in messenger RNAs (mRNAs) and long noncoding RNAs (lncRNAs). oup.comresearchgate.netoup.com

tRNA and mRNA Profiling: The technique has successfully captured 12 cytoplasmic and 2 mitochondrial tRNA isoacceptors containing m3C. oup.comnih.govresearchgate.net It has also enabled the comprehensive profiling of m3C sites in mRNAs. oup.comnih.govresearchgate.net

Localization in mRNAs: A significant portion of m3C sites in mRNAs are found in the 3' untranslated region (3' UTR) and are associated with mRNA degradation. oup.comnih.govresearchgate.net

Dynamic Regulation: m3C methylation has been shown to be a dynamic process that can respond to cellular stresses like hypoxia. oup.comnih.govresearchgate.net

Role of METTL8: m3C-IP-seq has been instrumental in identifying a nuclear isoform of the methyltransferase METTL8 as being responsible for a subset of m3C modifications in mRNAs and lncRNAs. oup.comnih.govresearchgate.net

m3C-IP-seq Findings Description References
m3C Distribution Identified m3C in tRNAs, mRNAs, and lncRNAs. oup.comnih.govresearchgate.netoup.com
tRNA Isoacceptors Captured 12 cytoplasmic and 2 mitochondrial tRNA isoacceptors with m3C. oup.comnih.govresearchgate.net
mRNA Localization Found a high concentration of m3C in the 3' UTR of mRNAs. oup.comnih.govresearchgate.net
Functional Association Linked m3C in the 3' UTR to mRNA degradation. oup.comnih.govresearchgate.net
Dynamic Nature Showed that m3C methylation levels change in response to hypoxia. oup.comnih.govresearchgate.net
Writer Enzyme Implicated a nuclear isoform of METTL8 in mRNA and lncRNA methylation. oup.comnih.govresearchgate.net

Mass Spectrometry-based Identification and Quantification

Mass spectrometry (MS) is a powerful analytical technique for the direct identification and quantification of modified nucleosides, including this compound. nih.govtandfonline.com This method provides a direct readout of any chemical modification that alters the mass of a canonical nucleoside. nih.gov

The general workflow for MS-based analysis of m3C involves:

RNA Digestion: Intact RNA is enzymatically digested into its constituent ribonucleosides. nih.gov

Chromatographic Separation: The resulting nucleosides are separated using techniques like high-performance liquid chromatography (HPLC). tandfonline.com

Mass Spectrometric Analysis: The separated nucleosides are then analyzed by a mass spectrometer, often a tandem mass spectrometer (MS/MS), to identify and quantify the modified nucleosides based on their mass-to-charge ratio. nih.govtandfonline.com

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a commonly used platform for these analyses, offering high sensitivity and specificity. springernature.com Isotope dilution mass spectrometry is an advanced technique that uses isotopically labeled internal standards for precise quantification. researchgate.net

Key Findings from Mass Spectrometry:

Confirmation in mRNA: Mass spectrometry has been crucial in confirming the presence of m3C in poly(A)-selected RNA from human cells and mouse tissues, suggesting its existence in mRNA. oup.comgoettingen-research-online.de

Quantification in Different RNA Pools: Using HPLC-coupled triple quadrupole mass spectrometry, researchers have quantified the levels of m3C in different RNA fractions, such as tRNA. nih.gov For instance, studies on knockout mice have shown significant reductions in m3C levels in tRNA upon the deletion of specific methyltransferase enzymes. nih.gov

Relative Abundance: LC-MS/MS analysis has determined the abundance of m3C in mRNA to be approximately 5 m3C molecules per 100,000 cytidine (B196190) residues. nih.gov

Mass Spectrometry Application Key Finding References
mRNA Presence Confirmed the existence of m3C in poly(A)-enriched RNA. oup.comgoettingen-research-online.de
Quantitative Analysis Measured the reduction of m3C in tRNAs of methyltransferase knockout mice. nih.gov
Abundance in mRNA Determined the level of m3C to be ~5 per 10^5 cytidines in mRNA. nih.gov

Primer Extension Analysis

Primer extension is a classic molecular biology technique used to map the 5' ends of RNA transcripts and to detect the presence of modified nucleotides that can block or pause the progression of reverse transcriptase. libretexts.orgtandfonline.com This method can be readily applied to detect m3C in specific RNA targets. goettingen-research-online.de

The principle of primer extension analysis for m3C detection lies in the fact that the methyl group on the N3 position of cytidine disrupts the Watson-Crick base pairing face, which can impede the reverse transcriptase enzyme. biorxiv.orgresearchgate.net This leads to the generation of truncated cDNA products that terminate at or near the site of the m3C modification. goettingen-research-online.de

The basic steps of a primer extension assay are:

Primer Annealing: A labeled (often radiolabeled or fluorescently labeled) DNA primer is annealed to the RNA template downstream of the suspected modification site. libretexts.org

Reverse Transcription: A reverse transcriptase enzyme is used to synthesize a complementary DNA (cDNA) strand. libretexts.org

Analysis of Products: The cDNA products are separated by size, typically using denaturing polyacrylamide gel electrophoresis. The presence of a truncated product indicates a block to the reverse transcriptase, which can be indicative of an m3C modification. nih.govnih.gov

Key Findings from Primer Extension Analysis:

Reverse Transcriptase Stalling: Studies have shown that m3C can cause a strong stop in primer extension reactions, particularly with high-fidelity reverse transcriptases like Avian Myeloblastosis Virus Reverse Transcriptase (AMV-RT). biorxiv.orgnih.gov

Misincorporation by Low-Fidelity Enzymes: In contrast, lower fidelity reverse transcriptases, such as those from HIV-1 and MMLV, may misincorporate an adenine (B156593) opposite the m3C, leading to a G-to-A mutation in the resulting cDNA. biorxiv.orgnih.gov

Validation of Modification Sites: Primer extension has been used to validate the presence of m3C at specific sites identified by other high-throughput methods. oup.com

Reverse Transcriptase Effect of this compound References
AMV-RT (High Fidelity) Complete stop of DNA synthesis. biorxiv.orgnih.gov
HIV-1-RT (Low Fidelity) Misincorporation of adenine, leading to a G-to-A mutation. biorxiv.orgnih.gov
MMLV-RT (Low Fidelity) Misincorporation of adenine, leading to a G-to-A mutation. biorxiv.orgnih.gov
MutiScribe-RT (Low Fidelity) Misincorporation of adenine, leading to a G-to-A mutation. biorxiv.orgnih.gov

Molecular Dynamic Simulation Studies

Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. In the context of this compound research, MD simulations provide detailed structural and dynamic insights into how this modification affects RNA structure and its interactions with other molecules. biorxiv.orgnih.gov

Key Findings from Molecular Dynamic Simulation Studies:

Disruption of Watson-Crick Base Pairing: MD simulations have revealed that the m3C modification significantly disrupts the stability of the canonical Watson-Crick C:G base pair. biorxiv.orgresearchgate.netx-mol.net

Altered Base Pairing Specificity: The presence of m3C has been shown to decrease the base pairing discrimination between C:G and mismatched pairs such as C:A, C:U, and C:C. biorxiv.orgresearchgate.netx-mol.net

Structural Insights into m3C:G Pair: Simulations have provided detailed structural models of the m3C:G base pairing pattern within an RNA duplex, offering a molecular-level explanation for the observed instability. biorxiv.orgresearchgate.netx-mol.net

In Vitro Methylation Assays

In vitro methylation assays are essential biochemical tools for identifying the enzymes responsible for installing the m3C modification and for characterizing their substrate specificity. nih.gov These assays are performed in a controlled laboratory setting, outside of a living organism.

A typical in vitro methylation assay involves:

Recombinant Enzyme: A purified, recombinant methyltransferase enzyme is used. nih.gov

RNA Substrate: A specific RNA molecule, often a synthetic oligonucleotide or an in vitro transcribed RNA, is used as the substrate. nih.gov

Methyl Donor: A methyl donor, typically S-adenosyl-L-methionine (SAM), is provided. Often, a radioactively labeled version of SAM (e.g., [³H]-SAM) is used to allow for the detection of methylation. nih.govnih.gov

Reaction and Detection: The components are incubated together, and the transfer of the methyl group to the RNA substrate is detected, for example, by measuring the incorporation of radioactivity into the RNA. nih.govnih.gov

Key Findings from In Vitro Methylation Assays:

Identification of Methyltransferases: These assays have been instrumental in identifying METTL2, METTL6, and METTL8 as m3C methyltransferases. nih.govnih.govdoi.org

Substrate Specificity: In vitro assays have shown that METTL8 can methylate mitochondrial tRNAs (mt-tRNAs), specifically mt-tRNA-Thr and mt-tRNA-Ser(UCN). nih.gov

Dependence on Other Modifications: Studies have revealed that the activity of some m3C methyltransferases is dependent on the prior installation of other modifications on the tRNA substrate. For example, METTL8's methylation activity on the mt-tRNA-Thr anticodon stem loop is significantly increased by the presence of a t6A modification at position 37. nih.gov Similarly, METTL8-mediated methylation of mt-tRNA-Ser(UCN) is dependent on the isopentenylation of adenosine (B11128) at position 37. nih.gov

Enzyme Substrate Key Determinant for Methylation References
METTL2A tRNA-Thrt6A37 modification nih.gov
METTL8 mt-tRNA-Thr ASLt6A37 modification nih.gov
METTL8 mt-tRNA-Ser(UCN)Isopentenylation of A37 nih.gov

Ribosome Profiling

Ribosome profiling, also known as Ribo-seq, is a high-throughput sequencing technique that provides a snapshot of all the ribosomes actively translating mRNAs in a cell at a specific moment. eirnabio.com By sequencing the small fragments of mRNA that are protected by the ribosome from nuclease digestion, this method can map the position of ribosomes on a transcript with near-codon resolution. eirnabio.com

In the context of this compound research, ribosome profiling is used to investigate the impact of m3C modifications in tRNA on the process of translation. goettingen-research-online.de By comparing ribosome occupancy profiles between wild-type cells and cells lacking specific m3C methyltransferases, researchers can infer how the absence of m3C affects the rate of translation at specific codons. nih.gov

Key Findings from Ribosome Profiling:

Altered Translation Efficiency: The depletion of m3C32 in tRNAs has been shown to alter the translation efficiency of hundreds of mRNAs. nih.gov

Codon-Specific Effects: The absence of m3C32 has differential effects on the decoding of various codons. For example, in cells lacking the METTL2A/2B/6 enzymes, increased ribosome A-site occupancy was observed at serine codons, suggesting ribosome stalling and decreased translation of mRNAs rich in these codons. nih.gov

Mitochondrial Translation: In mitochondria, the loss of METTL8 and the subsequent lack of m3C in mitochondrial tRNAs leads to detectable changes in the synthesis of mitochondrial-encoded proteins. goettingen-research-online.de Mitochondrial ribosome profiling revealed that ribosomes in METTL8 knockout cells exhibit longer dwell times on specific serine codons. goettingen-research-online.de

Condition Observed Effect on Ribosome Occupancy Codons Affected References
METTL2A/2B/6 Knockout Increased ribosome A-site occupancy (stalling)Serine codons nih.gov
METTL8 Knockout Longer ribosome dwell timeSerine codons (UCA, UCG) in the P-site and UCA in the A-site goettingen-research-online.de

Therapeutic and Biomedical Potential of 3 Methylcytidine Research

Targeting 3-Methylcytidine Modifying Enzymes for Therapeutic Intervention

The enzymes responsible for adding and removing the m3C modification are crucial regulators of gene expression and protein synthesis. nih.govuni-goettingen.de Dysregulation of these enzymes is increasingly linked to human diseases, particularly cancer, making them attractive targets for therapeutic development. ijbs.comresearchgate.net

The primary "writer" enzymes that install m3C are members of the methyltransferase-like (METTL) protein family. nih.govresearchgate.net In humans and mice, three distinct enzymes have been identified: METTL2 (comprising METTL2A and METTL2B), METTL6, and METTL8. nih.govoup.com These enzymes exhibit specificity for different types of RNA. METTL2 and METTL6 are primarily responsible for modifying tRNAs at position C32, which is crucial for maintaining tRNA structure and ensuring translational fidelity. nih.govnih.govresearchgate.net METTL8, on the other hand, is known to modify mRNA and mitochondrial tRNAs (mt-tRNAs). nih.govoup.com The removal of m3C is performed by "eraser" enzymes, such as the human AlkB family proteins ALKBH1 and ALKBH3, which are dioxygenases with demethylase activity. goettingen-research-online.defrontiersin.org

Aberrant expression of these modifying enzymes has been observed in various cancers. researchgate.net METTL2A has been suggested as a potential oncogene in breast cancer. researchgate.netresearchgate.net METTL6 expression is elevated in hepatocellular carcinoma, and its deficiency has been shown to slow the proliferation of tumor cells, suggesting it as a potential therapeutic target. scholarsresearchlibrary.comoup.com Upregulation of m3C methyltransferases is seen in different cancer types, potentially leading to increased levels of m3C on specific tRNAs, as observed with METTL8 in a pancreatic cancer cell line. goettingen-research-online.de The eraser enzyme ALKBH3 also plays a role in disease, with studies showing it promotes cancer progression. oup.comnsf.gov The targeted inhibition of these enzymes offers a promising strategy for cancer therapy. ijbs.comnih.gov For instance, developing inhibitors for overexpressed METTL enzymes could help control tumor growth by modulating translation. scholarsresearchlibrary.comnih.gov

EnzymeTypePrimary Substrate(s)Associated Disease(s)Therapeutic Potential
METTL2 (A/B) Writer (Methyltransferase)tRNAThr, tRNAArg(CCU) nih.govBreast Cancer (METTL2A) researchgate.netresearchgate.netTarget for inhibition in cancers with METTL2A overexpression.
METTL6 Writer (Methyltransferase)tRNASer nih.govHepatocellular Carcinoma, Gastric Cancer researchgate.netoup.comInhibition may slow tumor cell proliferation. scholarsresearchlibrary.com
METTL8 Writer (Methyltransferase)mRNA, mt-tRNAThr, mt-tRNASer(UCN) goettingen-research-online.deoup.comPancreatic Cancer goettingen-research-online.deTarget for modulating mitochondrial function and cancer progression.
ALKBH3 Eraser (Demethylase)tRNA (m3C, m1A) goettingen-research-online.defrontiersin.orgCancer oup.comnsf.govInhibition may counteract pro-tumorigenic effects. nsf.gov

Development of RNA-Based Therapeutics Exploiting this compound Insights

Insights into the biochemical properties of this compound are paving the way for novel RNA-based therapeutic strategies. The presence of a methyl group on the N3 position of the cytosine base directly disrupts the Watson-Crick interface, significantly interfering with the canonical base pairing to guanosine (B1672433) (G). goettingen-research-online.denih.govresearchgate.net This disruption destabilizes RNA duplexes and reduces the base-pairing discrimination between C:G and other mismatched pairs (C:A, C:U, C:C). nih.govresearchgate.netbiorxiv.org

This characteristic can be harnessed in the design of RNA therapeutics like antisense oligonucleotides and RNA interference (RNAi) technologies. biorxiv.org By strategically placing m3C within a therapeutic oligonucleotide, it may be possible to fine-tune the stability of the RNA duplex it forms with its target, potentially enhancing the efficacy and specificity of gene silencing. biorxiv.org

Furthermore, the m3C modification has profound effects on reverse transcription, the process used by retroviruses like HIV to replicate their genomes. nih.govbiorxiv.org Studies have shown that m3C can cause some low-fidelity reverse transcriptase enzymes to misincorporate an adenine (B156593) (A) opposite the m3C, leading to G-to-A mutations. nih.govbiorxiv.orgacs.org For higher-fidelity reverse transcriptases, the m3C modification can act as a roadblock, completely halting DNA synthesis. nih.govbiorxiv.orgacs.org This suggests that m3C could be exploited to develop new antiviral therapeutics. biorxiv.org Targeting the viral replication process by leveraging the transcription-terminating properties of m3C is a potential avenue for drug development. biorxiv.org Additionally, the enzymes that remove m3C, such as ALKBH3, could also be targeted to restore base-pairing fidelity and inhibit viral replication. biorxiv.org While not specific to this compound, the broader field of mRNA therapeutics has demonstrated that incorporating modified nucleosides can enhance the stability and translational efficiency of mRNA vaccines and therapies while reducing unwanted immune responses. cytivalifesciences.comoup.com

Clinical Applications of this compound as a Biomarker

There is a growing body of evidence supporting the use of this compound as a non-invasive biomarker for the diagnosis and monitoring of various diseases, especially cancer. caymanchem.comnih.gov Modified nucleosides from the turnover of RNA are not recycled and are excreted in urine, leading to elevated levels in cancer patients due to increased cellular proliferation and RNA metabolism. plos.orgmdpi.com

Multiple studies have identified urinary this compound as a potential biomarker for several types of cancer, including breast, colon, lung, and gastric cancer. plos.orgmedchemexpress.com In a study involving Taiwanese patients, urinary levels of this compound were found to be significantly elevated in individuals with breast cancer compared to healthy controls. plos.org While the diagnostic sensitivity of a single nucleoside can be limited, combining this compound with a panel of other urinary nucleosides (adenosine, cytidine (B196190), 1-methyladenosine (B49728), inosine, and 2-deoxyguanosine) significantly improved the diagnostic sensitivity for breast and colon cancers. plos.org

Cancer TypeSample TypeKey FindingsReference(s)
Breast Cancer UrineSignificantly elevated levels compared to healthy controls. plos.org Part of a six-nucleoside panel that improves diagnostic sensitivity. plos.org caymanchem.complos.org
Colon Cancer UrinePart of a six-nucleoside panel that improves diagnostic sensitivity. plos.org plos.org
Gastric Cancer UrineElevated mean concentrations observed in patients. medchemexpress.comresearchgate.netnih.gov medchemexpress.comresearchgate.netnih.gov
Lung Cancer UrineInvestigated as a potential biomarker. plos.orgmedchemexpress.com plos.orgmedchemexpress.com

Q & A

Q. What experimental methods are commonly used to detect and quantify 3-methylcytidine (m3C) in RNA?

  • Methodological Answer: m3C detection relies on specialized techniques due to its low abundance and structural similarity to unmodified cytidine. Common approaches include:
  • HAC-seq (Hydrazine Aniline Cleavage sequencing): Enables nucleotide-resolution mapping of m3C in tRNA and mRNA by exploiting selective chemical cleavage .
  • Mass Spectrometry (MS): Quantifies m3C levels in total RNA extracts, often coupled with enzymatic digestion (e.g., RNase T1) to isolate tRNA or mRNA fractions .
  • Primer Extension Assays: Validates site-specific m3C modifications (e.g., tRNA position 32) using reverse transcriptase stalling at methylated sites .
  • Comparative Analysis: Use knockout models (e.g., METTL2/6/8-deficient cells) to confirm methylation loss via MS or Northern blotting .

Q. Which enzymes are responsible for m3C formation in eukaryotic systems?

  • Methodological Answer: m3C methyltransferases vary across organisms:
  • Yeast: Abp140 (also called Trm140) catalyzes m3C32 in tRNA using a Rossmann-fold domain .
  • Mammals: METTL2 and METTL6 modify specific tRNAs (e.g., tRNAThr and tRNASer), while METTL8 targets mRNA .
  • Validation Strategy: Use genetic knockouts (CRISPR/Cas9) combined with MS to confirm substrate specificity. Co-immunoprecipitation (e.g., METTL6 with seryl-tRNA synthetase) can reveal enzyme-substrate interactions .

Q. What are the hypothesized biological roles of m3C in RNA?

  • Methodological Answer: Proposed functions include:
  • tRNA Stability: m3C32 in tRNA prevents ribonuclease cleavage, as shown in yeast Δabp140 strains with reduced tRNA levels .
  • Translation Fidelity: m3C modifications may influence codon-anticodon interactions, supported by ribosome profiling in METTL2/6-deficient cells .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported substrate specificities of m3C methyltransferases?

  • Methodological Answer: Conflicting data (e.g., METTL8’s role in mRNA vs. tRNA) require:
  • Cross-Species Comparisons: Test orthologs (e.g., human METTL8 vs. mouse Mettl8) in heterologous systems to isolate species-specific effects .
  • Structural Studies: Perform X-ray crystallography or cryo-EM to identify RNA-binding domains (e.g., METTL6’s interaction with tRNA variable loops) .
  • High-Throughput Screening: Use RNAi libraries to assess methylation across diverse RNA substrates in enzyme-deficient cells .

Q. What experimental designs address functional redundancy among m3C methyltransferases?

  • Methodological Answer: Redundancy (e.g., METTL2 and METTL6 modifying overlapping tRNA subsets) can be dissected via:
  • Combinatorial Knockouts: Generate METTL2/6 double-knockout cells to quantify additive effects on tRNA stability using Northern blotting .
  • Phenotypic Rescue: Express catalytically inactive mutants (e.g., METTL6-SAM binding mutants) to distinguish enzymatic vs. structural roles .
  • Single-Cell Sequencing: Profile tRNA modifications in individual cells to map enzyme-substrate relationships .

Q. How should researchers validate m3C’s role as a cancer biomarker while addressing confounding factors?

  • Methodological Answer: To mitigate false positives:
  • Mechanistic Studies: Use patient-derived xenografts (PDXs) to correlate m3C levels with tumor progression and METTL expression .
  • Multi-Omics Integration: Combine m3C profiling with transcriptomics (e.g., RNA-seq) to identify dysregulated pathways (e.g., ALKBH1-linked oncogenesis) .

Q. What strategies ensure reproducibility in m3C functional studies, given technical variability in detection?

  • Methodological Answer: Key steps include:
  • Protocol Standardization: Adopt established guidelines (e.g., Beilstein Journal’s experimental reporting) for RNA extraction, digestion, and MS calibration .
  • Negative Controls: Include mock-treated samples and RNase-free conditions to rule out artifactual modifications .
  • Inter-Lab Collaboration: Share datasets via repositories (e.g., GEO) for cross-validation of m3C peaks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Methylcytidine
Reactant of Route 2
3-Methylcytidine

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.